(4-(Cyclopentylcarbamoyl)phenyl)boronic acid

Description

Chemical Identity and Classification

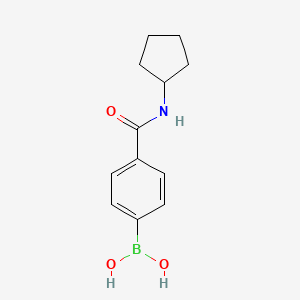

This compound belongs to the class of arylboronic acids, specifically representing a substituted phenylboronic acid derivative with enhanced structural complexity. The compound exhibits the molecular formula C₁₂H₁₆BNO₃ and possesses a molecular weight of 233.07 grams per mole. The structural framework consists of a phenyl ring bearing a boronic acid group in the para position and a cyclopentylcarbamoyl substituent, creating a molecule that combines the characteristic properties of boronic acids with the unique features imparted by the cycloalkyl amide functionality.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting the specific positioning of functional groups on the aromatic ring. The boronic acid moiety, characterized by the boron atom bonded to two hydroxyl groups, maintains the fundamental reactivity patterns associated with this functional group class. The cyclopentylcarbamoyl substituent introduces additional hydrogen bonding capabilities and steric considerations that influence the compound's overall chemical behavior and potential applications.

Chemical classification places this compound within several overlapping categories including organoboron compounds, aromatic carboxamides, and synthetic building blocks for pharmaceutical applications. The presence of the boron-containing functional group classifies it as a Lewis acid, while the amide linkage contributes to its potential for forming hydrogen bonds and participating in biological recognition processes. This dual functionality creates opportunities for applications spanning from traditional organic synthesis to specialized bioconjugation reactions.

Historical Context and Development of Phenylboronic Acid Derivatives

The development of phenylboronic acid derivatives traces back to the fundamental discoveries in organoboron chemistry, with phenylboronic acid itself serving as the archetypal compound in this class. Phenylboronic acid synthesis was established through reactions involving phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield the desired boronic acid product. This foundational methodology opened pathways for creating increasingly sophisticated derivatives through strategic substitution of the phenyl ring.

The evolution of substituted phenylboronic acids gained significant momentum with the recognition of their utility in cross-coupling reactions, particularly the Suzuki reaction discovered by Miyaura and colleagues. This breakthrough established boronic acids as essential components in carbon-carbon bond formation, leading to expanded interest in developing structurally diverse derivatives with enhanced properties. The systematic exploration of substituent effects on the phenyl ring revealed that specific functional groups could dramatically alter both the reactivity and selectivity of these compounds in various chemical transformations.

The development of carbamoyl-substituted phenylboronic acids represents a more recent advancement in this field, driven by the recognition that amide-containing derivatives offer unique advantages in medicinal chemistry applications. The incorporation of cycloalkyl groups, such as the cyclopentyl moiety found in this compound, emerged from structure-activity relationship studies demonstrating that ring size and substitution patterns significantly influence biological activity and chemical stability. These developments reflect the ongoing evolution of boronic acid chemistry toward increasingly specialized applications requiring precise molecular design.

Research into phenylboronic acid derivatives has been further accelerated by advances in synthetic methodology, including direct boronylation of phenyl rings and flow chemistry approaches that enable more efficient and scalable production of these compounds. The ability to introduce diverse substituents with high regioselectivity has facilitated the creation of extensive libraries of boronic acid derivatives, each tailored for specific applications in organic synthesis, materials science, and pharmaceutical development.

Significance in Chemical Research and Applications

This compound demonstrates significant importance in contemporary chemical research through its versatile applications in organic synthesis and potential pharmaceutical development. The compound serves as a valuable building block in cross-coupling reactions, particularly those involving carbon-carbon bond formation where the boronic acid functionality enables coupling with various halogenated partners under palladium-catalyzed conditions. The specific structural features of this compound, including the cyclopentylcarbamoyl substituent, provide opportunities for creating complex molecular architectures with defined stereochemical and electronic properties.

Research applications of this compound extend to the development of bioactive molecules, where the boronic acid moiety can participate in reversible covalent interactions with biological targets containing appropriate binding sites. Boronic acids are recognized for their ability to form reversible covalent bonds with compounds containing vicinal diols, making them valuable tools in carbohydrate recognition and enzyme inhibition studies. The cyclopentylcarbamoyl substituent adds an additional dimension of molecular recognition through potential hydrogen bonding interactions and hydrophobic contacts.

The compound's significance in medicinal chemistry research stems from the growing recognition that boronic acid-containing molecules can serve as effective enzyme inhibitors and therapeutic agents. Studies have demonstrated that appropriately substituted phenylboronic acids can function as inhibitors for various enzyme classes, including proteases and kinases, where the boronic acid group forms crucial interactions with active site residues. The cyclopentyl moiety provides specific steric requirements that may enhance selectivity for particular biological targets.

Materials science applications represent another area where this compound shows research significance. The compound's ability to participate in dynamic covalent chemistry through the boronic acid functionality, combined with the hydrogen bonding potential of the amide group, creates opportunities for developing responsive materials and molecular sensors. These applications capitalize on the reversible nature of boronic acid interactions to create systems that can respond to changes in pH, temperature, or the presence of specific analytes.

Structural Comparison with Related Boronic Acid Compounds

Comparative analysis of this compound with related boronic acid derivatives reveals distinctive structural features that influence its chemical properties and potential applications. The cyclopentylcarbamoyl substituent distinguishes this compound from simpler phenylboronic acid derivatives, introducing additional conformational flexibility and hydrogen bonding capabilities not present in the parent compound. This structural complexity creates unique opportunities for molecular recognition and selective binding interactions.

Comparison with other carbamoyl-substituted phenylboronic acids demonstrates the influence of the cycloalkyl ring size on overall molecular properties. Related compounds such as (4-(cyclohexylcarbamoyl)phenyl)boronic acid and (4-(cyclopropylcarbamoyl)phenyl)boronic acid provide instructive comparisons for understanding structure-activity relationships. The cyclopentyl derivative occupies an intermediate position in terms of ring strain and conformational flexibility, potentially offering an optimal balance of stability and reactivity for specific applications.

The molecular weight progression among these cycloalkyl derivatives illustrates the systematic variation in physical properties that accompanies structural modifications. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid exhibits a molecular weight of 205.02 grams per mole, while (4-(cyclohexylcarbamoyl)phenyl)boronic acid reaches 247.10 grams per mole, placing the cyclopentyl derivative at an intermediate value of 233.07 grams per mole. This progression reflects the systematic addition of methylene groups and their corresponding influence on molecular size and potential biological activity.

Structural analysis reveals that the cyclopentyl ring provides a unique combination of conformational flexibility and steric bulk that distinguishes this compound from both smaller and larger cycloalkyl analogs. The five-membered ring exhibits moderate ring strain compared to the higher strain of cyclopropyl derivatives and the greater conformational flexibility of cyclohexyl compounds. This intermediate character may contribute to specific binding preferences and reactivity patterns that make the cyclopentyl derivative particularly suitable for certain applications.

The positioning of the carbamoyl group in the para position relative to the boronic acid functionality creates a linear arrangement that maximizes the spatial separation between these two functional groups. This geometric relationship influences the compound's ability to participate in multidentate binding interactions and affects the overall electronic distribution within the molecule. Comparison with ortho and meta isomers, where available, would provide additional insights into the relationship between substitution pattern and chemical behavior.

Propriétés

IUPAC Name |

[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFATWKBZYOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378405 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-15-9 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki Coupling of Precursor Oxadiazoles with Boronic Acid Derivatives

A recent study demonstrated the synthesis of substituted oxadiazoles via Suzuki coupling using various boronic acids, including (3-(cyclopentylcarbamoyl)phenyl)boronic acid and related derivatives. While this work focused on coupling reactions, it implies the availability of such boronic acids through prior synthesis or commercial sources.

The synthetic sequence to obtain such boronic acids involves:

- Preparation of the aryl halide precursor (e.g., bromophenyl derivatives).

- Reaction with cyclopentylcarbamoyl groups via amide bond formation.

- Subsequent introduction of the boronic acid moiety either by lithiation/borylation or via Suzuki coupling with boronate esters.

This approach requires careful control of reaction conditions to preserve the sensitive boronic acid functionality.

Metalation Followed by Boronation

Based on classical phenylboronic acid synthesis, the preparation of this compound likely involves:

- Formation of the corresponding arylmagnesium bromide or aryllithium intermediate from a halogenated cyclopentylcarbamoyl-substituted benzene.

- Reaction with trimethyl borate to form the boronate ester intermediate.

- Acidic hydrolysis to yield the boronic acid.

This method requires the availability of the halogenated amide precursor and careful handling of moisture-sensitive intermediates.

Reaction Conditions and Purification

- Solvent Choice: Common solvents include tetrahydrofuran (THF) or diethyl ether for metalation steps, and acetonitrile or dichloromethane for coupling reactions.

- Temperature Control: Metalation is typically performed at low temperatures (e.g., -78 °C) to control reactivity and selectivity.

- Workup: Hydrolysis with aqueous acid (e.g., dilute HCl) converts boronate esters to boronic acids.

- Purification: Recrystallization from ethanol-water mixtures or chromatographic methods are used to purify the boronic acid product.

Data Table Summarizing Preparation Methods

Analytical and Practical Notes

- Stability: Boronic acids can form cyclic anhydrides (boroxines) upon dehydration; thus, storage under controlled humidity and temperature is necessary.

- Solubility: Boronic acids are generally soluble in polar organic solvents; ultrasonic treatment and mild heating improve solubility for stock solutions.

- Handling: The cyclopentylcarbamoyl group is stable under typical reaction conditions but sensitive to strong acids or bases.

Summary of Research Findings

- The preparation of this compound builds upon classical organoboron chemistry, primarily through metalation-boronation and Suzuki coupling routes.

- Recent literature highlights the use of this compound in Suzuki coupling to synthesize biologically relevant heterocycles, confirming its synthetic accessibility and utility.

- The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements.

- No direct, single-step preparation method for this specific boronic acid was found in the reviewed literature, indicating that multi-step synthesis from halogenated amide precursors is the practical approach.

Analyse Des Réactions Chimiques

Types of Reactions: (4-(Cyclopentylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Applications De Recherche Scientifique

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Molecular Targets and Pathways:

Palladium Catalysts: Serve as the primary molecular targets in the coupling reactions.

Boronic Acid Receptors: In biological systems, the compound can interact with proteins and enzymes containing diol groups.

Comparaison Avec Des Composés Similaires

The following analysis compares (4-(Cyclopentylcarbamoyl)phenyl)boronic acid with structurally related boronic acids, focusing on molecular features, physicochemical properties, and biological activity.

Structural Analogs and Substituent Effects

Key Observations:

- Substituent Position : Para-substituted analogs (e.g., 4-carbamoylphenyl) exhibit optimal electronic conjugation and steric alignment for cross-coupling reactions and crystal packing , whereas meta-substituted isomers (e.g., 3-cyclopentylcarbamoyl) may disrupt these properties .

- Functional Groups : The cyclopentylcarbamoyl group in the target compound balances steric bulk and hydrogen-bonding capacity compared to ether or halogenated analogs .

Solubility and Physicochemical Properties

- Solubility Challenges : Bulky substituents like cyclopentylcarbamoyl may reduce aqueous solubility, as seen in analogs such as [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, which precipitates in RPMI medium . However, the carbamoyl group’s hydrogen-bonding capacity could mitigate this issue compared to purely hydrophobic groups (e.g., chlorophenyl) .

- Lipophilicity : Cyclopentylcarbamoyl derivatives are predicted to have moderate logP values, intermediate between methylphenylcarbamoyl (higher lipophilicity) and simple carbamoyl (lower lipophilicity) analogs .

Electronic and Spectral Properties

- HOMO-LUMO Gap: The cyclopentylcarbamoyl group’s electron-donating effects may raise the HOMO energy, increasing nucleophilicity. This contrasts with cyano-substituted analogs (e.g., 3-(4-cyanophenyl)aminocarbonylphenylboronic acid), where electron-withdrawing groups lower HOMO levels .

- Spectral Signatures : Infrared (IR) and NMR spectra of carbamoyl-containing boronic acids typically show distinct peaks for B-OH (∼3,300 cm⁻¹) and amide C=O (∼1,650 cm⁻¹), with shifts depending on substituent electronegativity .

Activité Biologique

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent studies.

This compound exhibits significant biological activity attributed to its ability to interact with various biological molecules. It is known for its role as a boronic acid derivative, which allows it to form reversible covalent bonds with diols, influencing enzyme activity and signaling pathways.

| Property | Description |

|---|---|

| Molecular Formula | C14H18BNO2 |

| CAS Number | 850568-15-9 |

| Solubility | Soluble in organic solvents; limited water solubility |

| pKa | Approximately 8.0 (indicative of acidic properties) |

Antioxidant Activity

Recent studies have shown that this compound possesses substantial antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, with an IC50 value of approximately 0.14 µg/mL using the DPPH method . This suggests its potential application in formulations aimed at reducing oxidative stress.

Antibacterial and Anticancer Activities

The compound has also displayed notable antibacterial and anticancer activities. It was effective against Escherichia coli at concentrations of 6.50 mg/mL and showed significant cytotoxic effects on cancer cell lines, notably with an IC50 of 18.76 µg/mL against MCF-7 cells . These findings highlight its potential for development into therapeutic agents targeting bacterial infections and cancer.

Enzyme Inhibition

In terms of enzyme inhibition, this compound exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL), while demonstrating more potent inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL) and antiurease activities (IC50: 1.10 µg/mL) . This profile indicates its potential utility in treating conditions related to cholinergic dysfunctions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The boronic acid moiety allows for reversible binding to serine residues in active sites of enzymes, modulating their activity .

- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK pathway, which is vital for cellular responses to stress and growth factors.

- Metabolic Pathways : Interactions with cytochrome P450 enzymes facilitate the compound's metabolism, leading to the formation of active metabolites that may exert further biological effects.

Case Studies and Research Findings

A recent study evaluated the compound's formulation in a cream intended for dermatological applications. The results indicated that it was microbiologically safe and effective against bacterial strains while showing no adverse effects on healthy cell lines . Histological analyses confirmed that the compound did not induce significant changes compared to control groups, supporting its safety profile for topical use.

Table 2: Summary of Biological Activities

| Activity Type | IC50 Value | Remarks |

|---|---|---|

| Antioxidant | 0.14 µg/mL | Effective free radical scavenger |

| Antibacterial | 6.50 mg/mL | Active against E. coli |

| Anticancer (MCF-7) | 18.76 µg/mL | Significant cytotoxicity observed |

| Acetylcholinesterase | 115.63 µg/mL | Moderate inhibition |

| Butyrylcholinesterase | 3.12 µg/mL | High inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Cyclopentylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halogenated aromatic precursors under palladium catalysis. Key steps include:

- Substrate Preparation : Introducing the cyclopentylcarbamoyl group via amidation of a halogenated phenyl precursor (e.g., 4-bromo-3-nitrobenzoic acid) before boronation .

- Boronation : Using bis(pinacolato)diboron or pinacol borane in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions. Reaction temperature (80–120°C) and solvent polarity (THF vs. DMF) significantly impact yield (reported 60–85%) and byproduct formation .

- Purification : Column chromatography with silica gel or reverse-phase HPLC to remove unreacted boronic acid derivatives and Pd residues.

Q. How can structural and electronic properties of this compound be characterized experimentally and computationally?

- Methodological Answer :

- Experimental :

- NMR Spectroscopy : B NMR identifies boronic acid resonance (~30 ppm), while H/C NMR confirms substituent positions and cyclopentylcarbamoyl integration .

- X-ray Crystallography : Resolves bond angles (B–C ~1.5 Å) and hydrogen-bonding patterns (B–OH∙∙∙O interactions) .

- Computational :

- DFT Studies : Optimize geometry using B3LYP/6-31G(d) basis sets. Frontier molecular orbitals (HOMO-LUMO) predict reactivity in Suzuki couplings .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

- Methodological Answer :

- Suzuki Couplings : Forms biaryl linkages in drug intermediates (e.g., kinase inhibitors). Reactivity varies with substituents: electron-withdrawing groups (e.g., carbamoyl) slow coupling but improve regioselectivity .

- Enzyme Inhibition : The boronic acid group binds catalytic serine/threonine residues in proteases (e.g., autotaxin), enabling structure-activity relationship (SAR) studies for cancer therapeutics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for boronic acid derivatives like this compound?

- Methodological Answer :

- Assay Validation : Compare IC₅₀ values across orthogonal assays (e.g., fluorescence vs. HPLC-based protease assays) to rule out false positives from boronate-fluorophore interactions .

- Solubility Adjustments : Use co-solvents (DMSO/PEG 400) to mitigate aggregation artifacts. Monitor boroxine formation (cyclic trimers) via dynamic light scattering (DLS) .

Q. What strategies optimize the compound’s stability and reactivity in aqueous Suzuki coupling conditions?

- Methodological Answer :

- pH Control : Maintain pH 7–9 to balance boronate ionization (B(OH)₃⁻) and avoid hydrolysis. Buffers like NaHCO₃ improve coupling efficiency by 20–30% .

- Ligand Design : Bulky ligands (e.g., SPhos) reduce Pd catalyst loading (0.5–1 mol%) and suppress protodeboronation .

- Additives : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/toluene) to enhance interfacial reactivity .

Q. How do computational models predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Glide SP/XP protocols (Schrödinger Suite) model binding to autotaxin’s hydrophobic pocket. Key interactions: B–OH with Thr/Ser residues; cyclopentyl group with Val/Ile side chains .

- MD Simulations : AMBER force fields simulate binding stability (RMSD <2 Å over 100 ns). Water networks near the boronic acid are critical for inhibitor residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.